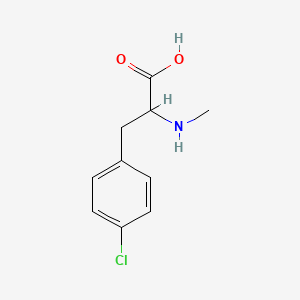

3-(4-Chlorophenyl)-2-methylaminopropionic acid

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Methyl-4-Chlor-L-Phenylalanin beinhaltet typischerweise die Methylierung von 4-Chlor-L-Phenylalanin. Eine gängige Methode ist die Verwendung von Methyliodid (CH3I) in Gegenwart einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3). Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Methylierung zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von N-Methyl-4-Chlor-L-Phenylalanin kann effizientere Methoden umfassen, wie z. B. die kontinuierliche Fließsynthese oder die Verwendung von Mikrowellen-gestützten Reaktionen. Diese Methoden können die Reaktionsraten und Ausbeuten verbessern und gleichzeitig die Verwendung gefährlicher Reagenzien minimieren.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXYVWVFWHBBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-chloro-L-phenylalanine typically involves the methylation of 4-chloro-L-phenylalanine. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of N-Methyl-4-chloro-L-phenylalanine may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted reactions. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents .

Analyse Chemischer Reaktionen

Reaktionstypen

N-Methyl-4-Chlor-L-Phenylalanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO4 in saurem oder basischem Medium.

Reduktion: LiAlH4 in wasserfreiem Ether oder NaBH4 in Methanol.

Substitution: Nukleophile wie Natriumazid (NaN3) oder Kaliumcyanid (KCN) in polaren aprotischen Lösungsmitteln.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von Aziden, Nitrilen oder anderen substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Methyl-4-Chlor-L-Phenylalanin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise die Synthese von Serotonin hemmen, indem es das Enzym Tryptophanhydroxylase blockiert. Diese Hemmung führt zu einer Verringerung des Serotoninspiegels im Gehirn, was verschiedene physiologische und verhaltensbedingte Auswirkungen haben kann.

Wirkmechanismus

The mechanism of action of N-Methyl-4-chloro-L-phenylalanine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of serotonin by blocking the enzyme tryptophan hydroxylase. This inhibition leads to decreased levels of serotonin in the brain, which can have various physiological and behavioral effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Chlor-L-Phenylalanin: Fehlt die Methylgruppe, wodurch es weniger lipophil und möglicherweise weniger bioverfügbar ist.

N-Methyl-L-Phenylalanin: Fehlt das Chloratom, was seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen kann.

Einzigartigkeit

N-Methyl-4-Chlor-L-Phenylalanin ist einzigartig durch das kombinierte Vorhandensein sowohl der Methyl- als auch der Chlorgruppe, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Diese doppelte Modifikation kann seine Stabilität, Reaktivität und potenziellen therapeutischen Anwendungen im Vergleich zu seinen Analoga verbessern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.